molecular formula C9H10N4O2 B14915464 Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B14915464
M. Wt: 206.20 g/mol
InChI Key: RJSOZPUMCZURLN-UHFFFAOYSA-N
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Description

Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a benzene ring, and a carboxylate ester group

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-amino-3-methylbenzotriazole-5-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-13-8-6(11-12-13)4-3-5(7(8)10)9(14)15-2/h3-4H,10H2,1-2H3

InChI Key

RJSOZPUMCZURLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2N)C(=O)OC)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate
  • 1H-1,2,3-Triazole
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (CAS No. 2133342-96-6) is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring fused with a benzo structure, which is known to enhance biological activity through various mechanisms. The compound can be represented by the following structural formula:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated effectiveness against SARS-CoV-2 by inhibiting viral entry and replication. In vitro assays showed that certain triazole derivatives exhibited IC50 values in the nanomolar range against viral spike proteins, indicating strong antiviral activity .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. Research has indicated that derivatives of this compound can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Triazole derivatives have been shown to induce apoptosis in cancer cells through different pathways, including the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit viral enzymes such as proteases and polymerases, disrupting the viral life cycle.
  • Cellular Interaction : It can interact with cellular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.

Study 1: Antiviral Activity Against SARS-CoV-2

A study investigated the effectiveness of various triazole derivatives against SARS-CoV-2. This compound was included in a series of compounds tested for their ability to inhibit viral entry into host cells. The results indicated that this compound had a significant inhibitory effect on viral replication in vitro .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of triazole derivatives against a panel of bacterial strains. This compound demonstrated potent activity against E. coli and S. aureus, with MIC values lower than those of standard antibiotics used as controls .

Data Summary Table

Activity Target IC50/MIC Values Reference
AntiviralSARS-CoV-2 Spike Protein~75 nM
AntibacterialE. coli4 μg/mL
S. aureus2 μg/mL
AnticancerVarious Cancer Cell LinesVaries by Cell Type

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